![molecular formula C15H22N2O2S B14221121 Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- CAS No. 827036-73-7](/img/structure/B14221121.png)
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- is an organic compound with a complex structure that includes a benzamide core and a mercaptoacetyl group attached to a hexyl chain. This compound is part of a broader class of benzamides, which are known for their diverse applications in various fields, including medicine, biology, and chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- typically involves the reaction of benzamide derivatives with mercaptoacetyl chloride and hexylamine. The process generally includes the following steps:
Formation of Mercaptoacetyl Chloride: This is achieved by reacting thioacetic acid with phosphorus trichloride.
Reaction with Hexylamine: The mercaptoacetyl chloride is then reacted with hexylamine to form the intermediate N-(6-mercaptoacetyl)hexylamine.
Coupling with Benzamide: Finally, the intermediate is coupled with benzamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Halogenated benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the benzamide core can interact with various receptors, influencing cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest form of benzamide, lacking the mercaptoacetyl and hexyl groups.
N-(2-Mercaptoacetyl)benzamide: Similar structure but with a shorter chain.
N-(6-Aminohexyl)benzamide: Lacks the mercaptoacetyl group.
Uniqueness
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- is unique due to its combination of a benzamide core with a mercaptoacetyl group and a hexyl chain. This structure imparts specific chemical properties and biological activities that are not observed in simpler benzamide derivatives.
Eigenschaften
CAS-Nummer |
827036-73-7 |
|---|---|
Molekularformel |
C15H22N2O2S |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
N-[6-[(2-sulfanylacetyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C15H22N2O2S/c18-14(12-20)16-10-6-1-2-7-11-17-15(19)13-8-4-3-5-9-13/h3-5,8-9,20H,1-2,6-7,10-12H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
ZCUKMPUQHVGDFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


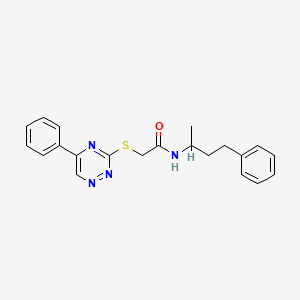


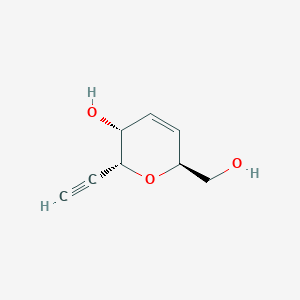


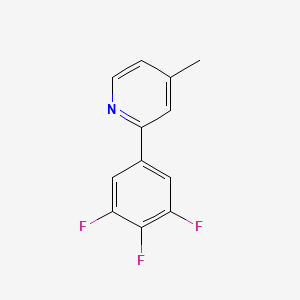
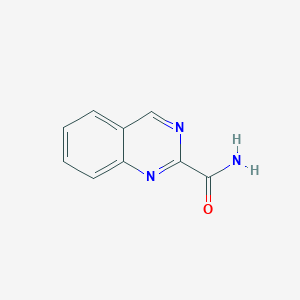
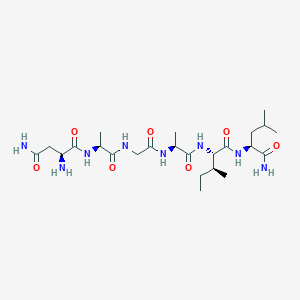
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
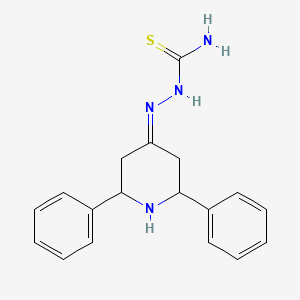
![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)
